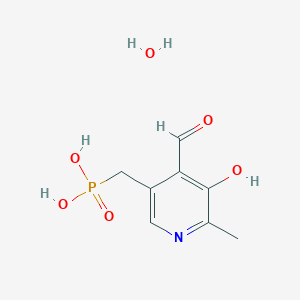
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate: is a chemical compound with the molecular formula C8H10NO6P·H2O Pyridoxal-5-phosphate monohydrate . This compound is a derivative of pyridoxal, which is a form of vitamin B6. It plays a crucial role in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of pyridoxal with phosphorous acid under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using advanced reactors and purification techniques to ensure high purity and yield. The process may also include crystallization steps to obtain the hydrate form of the compound.
Analyse Chemischer Reaktionen
(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridoxal-5-phosphate , which is an important cofactor in enzymatic reactions.
Reduction: Reduction reactions can convert the compound to its reduced form, which may have different biological activities.
Substitution: Substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Common oxidizing agents include : Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Pyridoxal-5-phosphate
Reduction: Reduced forms of the compound
Substitution: Various derivatives based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a crucial role in amino acid metabolism and is used in studies related to enzyme function and regulation.
Medicine: It is used in the development of pharmaceuticals and as a supplement in nutritional studies due to its role as a vitamin B6 derivative.
Industry: It is used in the production of food additives and dietary supplements.
Wirkmechanismus
The compound exerts its effects through its role as a cofactor in enzymatic reactions. It binds to enzymes and facilitates the transfer of amino groups, which is essential for the synthesis of neurotransmitters and other biologically active molecules. The molecular targets and pathways involved include various amino acid metabolism pathways and neurotransmitter synthesis pathways.
Vergleich Mit ähnlichen Verbindungen
Pyridoxal-5-phosphate
Pyridoxamine-5-phosphate
Pyridoxine (Vitamin B6)
Pyridoxal
Eigenschaften
Molekularformel |
C8H12NO6P |
|---|---|
Molekulargewicht |
249.16 g/mol |
IUPAC-Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methylphosphonic acid;hydrate |
InChI |
InChI=1S/C8H10NO5P.H2O/c1-5-8(11)7(3-10)6(2-9-5)4-15(12,13)14;/h2-3,11H,4H2,1H3,(H2,12,13,14);1H2 |
InChI-Schlüssel |
PYOLOILCQYANDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)CP(=O)(O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


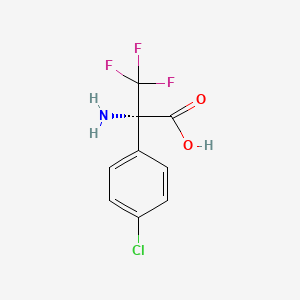
![2-Bromo-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B15361387.png)
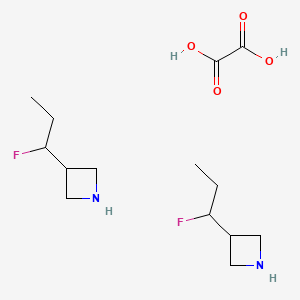
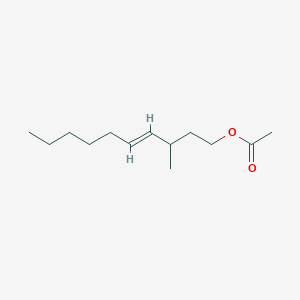

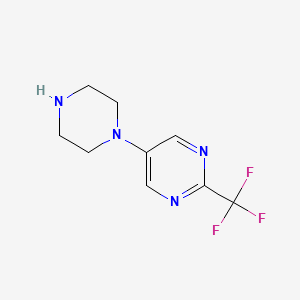
![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one;dihydrochloride](/img/structure/B15361454.png)
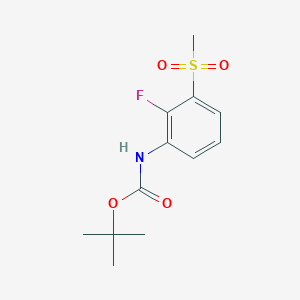
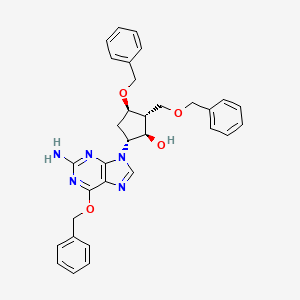
![5-Bromo-7-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15361467.png)
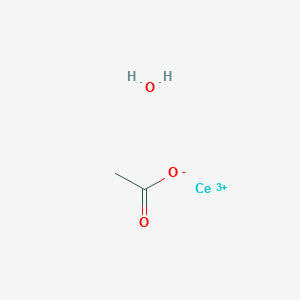
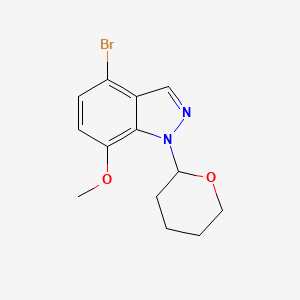
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)
